Mass Shift Discrimination: +6 Da (13C6) vs. +4 Da (d4) vs. 0 Da (Unlabeled)
The target compound [13C6]-4-Fluorobromobenzene provides a +6 Da mass shift (monoisotopic mass 179.968 Da) relative to the unlabeled analyte (monoisotopic mass 173.948 Da) . The deuterated analog 1-bromo-4-fluorobenzene-d4 provides only a +4 Da shift (monoisotopic mass ~178.02 Da) . The larger +6 Da shift ensures unambiguous baseline separation of the internal standard signal from the [M+2] and [M+4] natural-abundance 81Br isotopologue cluster of the native analyte (79Br/81Br ≈ 1:1), eliminating isobaric interference that can confound quantitation when using the +4 Da deuterated IS in samples with high analyte concentrations .
| Evidence Dimension | Mass shift (ΔDa) relative to unlabeled 1-bromo-4-fluorobenzene (MW 174.99) |
|---|---|
| Target Compound Data | +6 Da (monoisotopic mass 179.968 Da; average mass 180.954 Da) |
| Comparator Or Baseline | 1-Bromo-4-fluorobenzene-d4: +4 Da (MW ~179.02 Da); Unlabeled: 0 Da (MW 174.99 Da) |
| Quantified Difference | ΔΔ = +2 Da advantage over deuterated analog; +6 Da vs. 0 Da for unlabeled |
| Conditions | High-resolution mass spectrometry (HRMS); GC-MS and LC-MS/MS platforms; isotopic pattern analysis |
Why This Matters
A +6 Da shift is the practical minimum for reliable MS discrimination from the 81Br natural-abundance envelope in brominated aromatics, whereas the +4 Da shift of the deuterated analog risks isobaric overlap, particularly at high analyte concentrations or low mass resolution.
